Cas no 1270514-52-7 (2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL)

2-アミノ-2-(2,4,5-トリフルオロフェニル)エタン-1-オールは、有機合成中間体として重要な化合物です。分子内にアミノ基とヒドロキシル基を有し、2,4,5-トリフルオロフェニル基が結合した構造特徴を持ちます。この独特な構造により、医薬品や農薬の合成において有用なビルディングブロックとして機能します。特にフッ素原子の導入により、脂溶性の調整や代謝安定性の向上が期待できます。高い純度と安定性を備えており、各種官能基変換反応への適用が可能です。実験室規模から工業的生産まで幅広い用途に対応できる点が特長です。

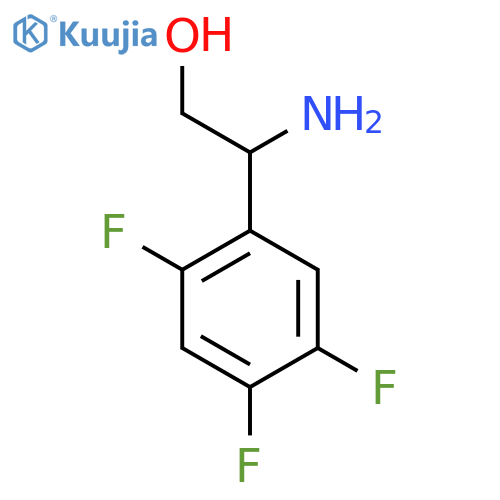

1270514-52-7 structure

商品名:2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL

2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL

- Benzeneethanol, β-amino-2,4,5-trifluoro-

- 1270514-52-7

- EN300-1839258

- AKOS006319304

-

- インチ: 1S/C8H8F3NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2

- InChIKey: NXVQIZJVUSCDSJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1C(CO)N)F)F

計算された属性

- せいみつぶんしりょう: 191.05579836g/mol

- どういたいしつりょう: 191.05579836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.397±0.06 g/cm3(Predicted)

- ふってん: 274.3±35.0 °C(Predicted)

- 酸性度係数(pKa): 12.02±0.10(Predicted)

2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1839258-5.0g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1839258-0.25g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-0.5g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-10g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-0.05g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-0.1g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-10.0g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1839258-1g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-2.5g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1839258-1.0g |

2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol |

1270514-52-7 | 1g |

$914.0 | 2023-06-01 |

2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1270514-52-7 (2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ETHAN-1-OL) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量